3-Methylene-piperidine

Antifungal Drug Synthesis Pharmaceutical Intermediates Regioisomer Reactivity

3-Methylene-piperidine (CAS 15031-81-9) is a specialized cyclic amine building block characterized by a piperidine ring with an exocyclic methylene group at the 3-position. This structural feature imparts a unique reactivity profile, primarily as a nucleophile, distinguishing it from other piperidine derivatives.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 15031-81-9
Cat. No. B12361932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylene-piperidine
CAS15031-81-9
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC=C1CCCNC1
InChIInChI=1S/C6H11N/c1-6-3-2-4-7-5-6/h7H,1-5H2
InChIKeyDMICIZVPSKKBDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylene-piperidine (CAS 15031-81-9): Procurement Guide for Pharmaceutical R&D and Fine Chemical Synthesis


3-Methylene-piperidine (CAS 15031-81-9) is a specialized cyclic amine building block characterized by a piperidine ring with an exocyclic methylene group at the 3-position. This structural feature imparts a unique reactivity profile, primarily as a nucleophile, distinguishing it from other piperidine derivatives . The compound is commercially available as a free base or more commonly as its hydrochloride salt (CAS 155137-12-5) for enhanced stability and handling [1][2].

3-Methylene-piperidine: Why In-Class Substitution with 3-Methylpiperidine or 4-Methylene-piperidine is Not Feasible


Direct substitution of 3-Methylene-piperidine with close analogs like 3-methylpiperidine or 4-methylene-piperidine is not chemically viable. The exocyclic methylene group at the 3-position dictates a specific nucleophilic reaction pathway and steric environment that is fundamentally different from a saturated 3-methyl substituent or a methylene group at the 4-position . This difference is critical in the synthesis of complex molecules like the antifungal drug Efinaconazole, where the specific regioisomer is required for the correct formation of the drug's pharmacophore [1].

Quantitative Differentiation Guide for 3-Methylene-piperidine (CAS 15031-81-9) vs. Analogs


Synthesis of Efinaconazole: 3-Methylene-piperidine vs. 4-Methylene-piperidine as the Critical Intermediate

The synthesis of the triazole antifungal drug Efinaconazole requires a specific methylenepiperidine intermediate. The active pharmaceutical ingredient (API) is formed by reacting a chiral epoxide with a methylenepiperidine. While some patents describe the use of 4-methylenepiperidine, a separate, robust process details the use of 3-methylenepiperidine in its free base form, which is obtained by neutralizing its hydrochloride salt (CAS 155137-12-5) [1][2]. This highlights the specific utility of the 3-substituted isomer in a viable industrial route to a commercial drug.

Antifungal Drug Synthesis Pharmaceutical Intermediates Regioisomer Reactivity

Physicochemical Differentiation: Predicted LogP of 3-Methylene-piperidine vs. Saturated 3-Methylpiperidine

The introduction of an exocyclic double bond significantly alters the physicochemical properties of a molecule compared to its saturated analog. For 3-Methylene-piperidine, the predicted partition coefficient (LogP) is 0.926 . In contrast, the experimentally derived LogP for the saturated analog, 3-methylpiperidine, is 1.43 [1]. This difference in lipophilicity can impact membrane permeability, solubility, and overall ADME profile when incorporated into a larger pharmacophore.

ADME Properties Lipophilicity Physicochemical Profiling

Boiling Point and Volatility: 3-Methylene-piperidine vs. 3-Ethylpiperidine

The boiling point of a compound is a critical parameter for its purification and handling. 3-Methylene-piperidine has a predicted boiling point of 138 °C at 760 mmHg . Its saturated analog with a larger substituent, 3-ethylpiperidine, has an experimentally determined boiling point range of 151-152 °C at 755 Torr [1]. The lower boiling point of the methylene analog may offer advantages in purification by distillation or removal under reduced pressure.

Purification Reaction Conditions Volatility

Primary Application Scenarios for 3-Methylene-piperidine Based on Validated Evidence


Synthesis of (Piperidinomethylene)bis(phosphonic acid) Derivatives as Antiosteoporosis Agents

3-Methylene-piperidine (as its hydrochloride salt) is a key reagent used in the synthesis of (piperidinomethylene)bis(phosphonic acid) derivatives, a class of compounds investigated for their potential as antiosteoporosis agents .

A Critical Intermediate in the Patented Synthesis of the Antifungal Drug Efinaconazole

Procurement of 3-Methylene-piperidine is essential for replicating a specific, patented synthetic route to the commercial antifungal drug Efinaconazole (JUBLIA®). In this process, the free base form of 3-methylenepiperidine is reacted with a chiral epoxide intermediate to form the core structure of the API [1].

Synthesis of Complex Alkaloid Scaffolds via Regioselective Reactions

The unique reactivity of the 3-exocyclic methylene group makes 3-methylene-piperidine a valuable starting material for constructing complex molecular architectures. It has been used as a key intermediate in the synthesis of novel chromone and flavonoid alkaloid precursors [2] and in the construction of the ABC ring system of the marine alkaloid Manzamine A [3].

Technical Documentation Hub

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